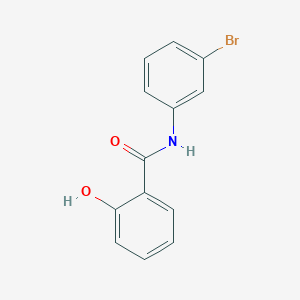![molecular formula C6I2O2S2 B8339524 3,6-Diiodothieno[3,2-b]thiophene-2,5-dione](/img/structure/B8339524.png)
3,6-Diiodothieno[3,2-b]thiophene-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diiodothieno[3,2-b]thiophene-2,5-dione is a heterocyclic compound that features a fused thiophene ring system with iodine atoms at the 3 and 6 positions and carbonyl groups at the 2 and 5 positions. This compound is of significant interest due to its unique electronic properties, making it a valuable building block in organic electronics and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diiodothieno[3,2-b]thiophene-2,5-dione typically involves halogenation and oxidation reactions. One common method includes the halogenation of thieno[3,2-b]thiophene derivatives followed by oxidation to introduce the carbonyl groups. For instance, starting from thieno[3,2-b]thiophene, bromination followed by iodination can be performed to introduce the halogen atoms. Subsequent oxidation using reagents like potassium permanganate or chromium trioxide can yield the desired dione structure .
Industrial Production Methods: Industrial production of this compound may involve scalable halogenation and oxidation processes, ensuring high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions: 3,6-Diiodothieno[3,2-b]thiophene-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions like the Suzuki or Negishi coupling.
Oxidation and Reduction: The compound can undergo further oxidation or reduction to modify its electronic properties.
Ring-Opening Reactions: Under specific conditions, the thiophene ring can be opened to form polyfunctionalized derivatives.
Common Reagents and Conditions:
Substitution: Palladium catalysts and organoboron or organozinc reagents are commonly used in coupling reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted thieno[3,2-b]thiophene derivatives with various functional groups.
- Polyfunctionalized thiophenes and enediynes from ring-opening reactions .
科学的研究の応用
3,6-Diiodothieno[3,2-b]thiophene-2,5-dione has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for semiconducting polymers in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Material Science: Its unique electronic properties make it suitable for the development of small band gap polymers with p-channel and ambipolar charge transport characteristics.
Biological Applications: Potential use in the synthesis of biologically active compounds due to its heterocyclic structure.
作用機序
The mechanism by which 3,6-Diiodothieno[3,2-b]thiophene-2,5-dione exerts its effects is primarily related to its electronic properties. The presence of iodine atoms and carbonyl groups influences the compound’s electron density and conjugation, making it an effective electron acceptor in donor-acceptor systems . This property is crucial for its performance in organic electronic devices, where it facilitates charge transport and enhances device efficiency .
類似化合物との比較
3,6-Dibromothieno[3,2-b]thiophene: Similar structure but with bromine atoms instead of iodine.
Thieno[3,2-b]thiophene-2,5-dione: Lacks the halogen atoms, affecting its electronic properties.
Thieno[3,2-b]thiophene derivatives: Various derivatives with different substituents at the 3 and 6 positions.
Uniqueness: 3,6-Diiodothieno[3,2-b]thiophene-2,5-dione is unique due to the presence of iodine atoms, which significantly influence its electronic properties and reactivity. The iodine atoms provide opportunities for further functionalization and enhance the compound’s performance in electronic applications .
特性
分子式 |
C6I2O2S2 |
|---|---|
分子量 |
422.0 g/mol |
IUPAC名 |
3,6-diiodothieno[3,2-b]thiophene-2,5-dione |
InChI |
InChI=1S/C6I2O2S2/c7-1-3-4(12-5(1)9)2(8)6(10)11-3 |
InChIキー |
NKHVKEZDLNSKNF-UHFFFAOYSA-N |
正規SMILES |
C12=C(C(=O)SC1=C(C(=O)S2)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Amino-N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-piperidin-1-ylmethyl benzamide](/img/structure/B8339463.png)


![6'-hydroxy-4,5-dihydro-3H-[1,3]bipyridinyl-2,6-dione](/img/structure/B8339477.png)


![[7-(Methylsulfanyl)-9H-xanthen-3-YL]methanol](/img/structure/B8339505.png)



![3-Hydroxy-indeno[1,2-b]pyridin-5-one](/img/structure/B8339538.png)

